molecular formula C41H59N9O9S B14191394 L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan CAS No. 918528-13-9

L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan

Cat. No.: B14191394
CAS No.: 918528-13-9
M. Wt: 854.0 g/mol
InChI Key: YNQWKADMDMNHKD-RMXUQYQOSA-N
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Description

L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modifications.

Major Products

The major products of these reactions include modified peptides with altered functional groups, which can be used for further studies or applications.

Scientific Research Applications

L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-alanyl-L-threonyl-L-cysteinyl-L-lysyl-L-valyl-L-tryptophan: Unique due to its specific sequence and functional groups.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another peptide with a different sequence and properties.

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and interact with various molecular targets makes it valuable for research and industrial applications.

Properties

CAS No.

918528-13-9

Molecular Formula

C41H59N9O9S

Molecular Weight

854.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C41H59N9O9S/c1-22(2)33(39(56)47-31(41(58)59)19-26-20-44-29-15-9-8-14-27(26)29)49-37(54)30(16-10-11-17-42)46-38(55)32(21-60)48-40(57)34(24(4)51)50-35(52)23(3)45-36(53)28(43)18-25-12-6-5-7-13-25/h5-9,12-15,20,22-24,28,30-34,44,51,60H,10-11,16-19,21,42-43H2,1-4H3,(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H,50,52)(H,58,59)/t23-,24+,28-,30-,31-,32-,33-,34-/m0/s1

InChI Key

YNQWKADMDMNHKD-RMXUQYQOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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